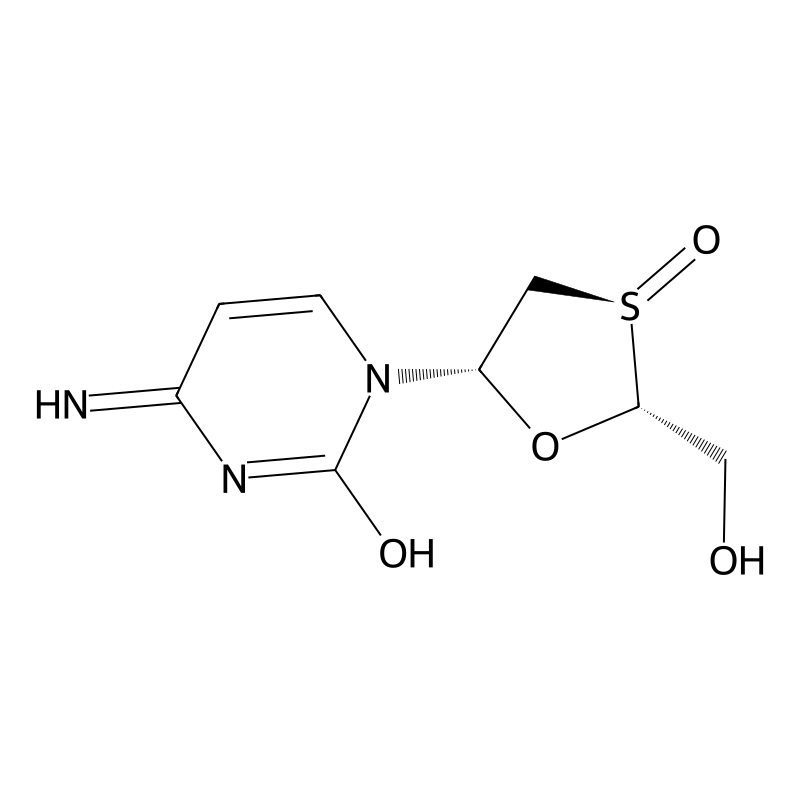

(R)-lamivudine sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Impurity Analysis:

Lamivudine sulfoxide, (R)-, is a known impurity that can form during the production and storage of lamivudine. Research focuses on developing analytical methods to detect and quantify lamivudine sulfoxide, (R)-, in lamivudine drug products. This ensures the quality and purity of medications for patient safety. Source: Lamivudine Sulfoxide Impurity | CAS No- 1235712-40-9, SimSon Pharma:

Potential Biological Activity:

Reference Material:

(R)-lamivudine sulfoxide is a metabolite of lamivudine, a well-known nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 and hepatitis B infections. The compound is characterized by its chemical formula and a molecular weight of approximately 245.26 g/mol. The structure features a sulfur atom in the sulfoxide functional group, which is crucial for its biological activity and metabolic properties. The compound is recognized for its role in inhibiting viral replication by interfering with the reverse transcription process, ultimately leading to DNA chain termination in viral genomes .

(R)-Lamivudine sulfoxide itself is not considered an active antiviral agent. It is a metabolite of Lamivudine, which acts by inhibiting the viral enzyme reverse transcriptase in hepatitis B virus (HBV) replication []. (R)-Lamivudine sulfoxide does not directly participate in this antiviral mechanism.

(R)-lamivudine sulfoxide is primarily formed through the metabolic oxidation of lamivudine, specifically via sulfotransferases that convert lamivudine into its trans-sulfoxide form. This biotransformation represents about 5% of the drug recovered in urine, indicating its significance in the pharmacokinetics of lamivudine . The chemical reaction can be summarized as follows:

- Starting Material: Lamivudine

- Enzyme: Sulfotransferase

- Product: (R)-lamivudine sulfoxide

The reaction can be depicted as:

(R)-lamivudine sulfoxide exhibits biological activity primarily as an antiviral agent due to its role as a metabolite of lamivudine. It retains the ability to inhibit reverse transcriptase, thereby disrupting viral DNA synthesis. The mechanism involves incorporation into viral DNA, leading to chain termination because the sulfoxide form lacks a necessary hydroxyl group for further elongation of the DNA strand . This action is crucial for controlling HIV and hepatitis B infections.

The synthesis of (R)-lamivudine sulfoxide can be achieved through several methods:

- Oxidation of Lamivudine: The most common approach involves the oxidation of lamivudine using oxidizing agents such as hydrogen peroxide or peracids.

- Biotransformation: Utilizing microbial or enzymatic systems to facilitate the conversion of lamivudine to its sulfoxide form.

- Chemical Synthesis: Direct synthetic routes involving sulfur-containing reagents can also yield (R)-lamivudine sulfoxide.

These methods highlight the versatility in producing this compound, either through straightforward

(R)-lamivudine sulfoxide is primarily utilized in pharmacological research and drug development, particularly in studies focusing on antiviral therapies. Its role as a metabolite provides insights into the pharmacodynamics and pharmacokinetics of lamivudine, helping to optimize dosing regimens and enhance therapeutic efficacy against viral infections . Additionally, it serves as a reference standard in analytical chemistry for quality control and assay validation.

Research on (R)-lamivudine sulfoxide has revealed significant interactions with various biological targets, particularly those involved in nucleic acid metabolism. Studies indicate that it competes with natural nucleotides for incorporation into viral DNA, thus inhibiting viral replication effectively . Furthermore, interaction studies have explored its binding affinity to reverse transcriptase and other polymerases, providing valuable data for understanding its mechanism of action.

Several compounds share structural similarities with (R)-lamivudine sulfoxide, particularly within the class of nucleoside analogs. Key similar compounds include:

- Lamivudine: The parent compound from which (R)-lamivudine sulfoxide is derived.

- Zalcitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism but differing structural properties.

- Emtricitabine: A close analog that also acts against HIV but has distinct pharmacokinetic profiles.

- Abacavir: A nucleoside analog with different structural features and mechanisms but used similarly in antiviral therapy.

Comparison TableCompound Structure Type Mechanism of Action Unique Features (R)-lamivudine sulfoxide Sulfoxide derivative Inhibits reverse transcriptase Metabolite of lamivudine Lamivudine Nucleoside Inhibits reverse transcriptase First-line treatment for HIV Zalcitabine Nucleoside Inhibits reverse transcriptase Less commonly used due to toxicity Emtricitabine Nucleoside Inhibits reverse transcriptase Longer half-life than lamivudine Abacavir Nucleoside Inhibits reverse transcriptase Requires HLA-B*5701 testing

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| (R)-lamivudine sulfoxide | Sulfoxide derivative | Inhibits reverse transcriptase | Metabolite of lamivudine |

| Lamivudine | Nucleoside | Inhibits reverse transcriptase | First-line treatment for HIV |

| Zalcitabine | Nucleoside | Inhibits reverse transcriptase | Less commonly used due to toxicity |

| Emtricitabine | Nucleoside | Inhibits reverse transcriptase | Longer half-life than lamivudine |

| Abacavir | Nucleoside | Inhibits reverse transcriptase | Requires HLA-B*5701 testing |

This comparison illustrates that while (R)-lamivudine sulfoxide shares common mechanisms with other antiviral agents, its unique status as a metabolite provides distinct insights into the efficacy and safety profiles of nucleoside analogs used in treating viral infections.

Chemical Abstract Service Registry Information

The compound (R)-lamivudine sulfoxide is registered with the Chemical Abstracts Service under the registry number 160552-54-5 [1] [2] [3]. This unique numerical identifier serves as the primary reference for the compound in chemical databases and scientific literature worldwide. The Chemical Abstract Service registry information confirms the molecular formula as C8H11N3O4S with a molecular weight of 245.26 grams per mole [1] [2] [7].

The compound exhibits well-defined stereochemical properties with absolute stereochemistry at three defined stereocenters [26]. The Chemical Abstract Service registry data indicates that this compound exists as a white to off-white solid under standard conditions [3] [16]. The registry information further specifies storage requirements at 2-8 degrees Celsius for optimal stability [16] [20].

| Parameter | Value |

|---|---|

| Chemical Abstract Service Registry Number | 160552-54-5 [1] [2] [3] |

| Molecular Formula | C8H11N3O4S [1] [2] [7] |

| Molecular Weight | 245.26 g/mol [1] [2] [7] |

| Physical Appearance | White to off-white solid [3] [16] |

| Storage Temperature | 2-8°C [16] [20] |

| Defined Stereocenters | 3/3 [26] |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Name

The International Union of Pure and Applied Chemistry systematic name for (R)-lamivudine sulfoxide is 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one [1] [2] [16]. This comprehensive nomenclature precisely describes the molecular structure, including the stereochemical configuration at each chiral center.

An alternative International Union of Pure and Applied Chemistry designation for this compound is 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide [4] [20] [24]. This alternative naming convention emphasizes the sulfoxide functional group within the oxathiolane ring system. The systematic nomenclature clearly indicates the (2R,3R,5S) stereochemical configuration, which is critical for understanding the compound's three-dimensional structure [1] [26].

The International Chemical Identifier for this compound is InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 [1] [26]. The corresponding International Chemical Identifier Key is LJMQAXFNQNADRZ-AJHSIVBLSA-N [1] [26], providing a unique hash representation of the molecular structure.

| Nomenclature Type | Designation |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one [1] [2] [16] |

| Alternative International Union of Pure and Applied Chemistry Name | 4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one S-oxide [4] [20] [24] |

| International Chemical Identifier | InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1 [1] [26] |

| International Chemical Identifier Key | LJMQAXFNQNADRZ-AJHSIVBLSA-N [1] [26] |

| Simplified Molecular Input Line Entry System | NC1=NC(=O)N(C=C1)[C@@H]2CS@@+C@HO2 [26] |

Synonyms and Alternative Designations

(R)-lamivudine sulfoxide is known by numerous synonyms and alternative designations across pharmaceutical and chemical literature [3] [4] [5]. The most widely recognized pharmaceutical designation is Lamivudine European Pharmacopoeia Impurity H, which reflects its classification as a specified impurity in lamivudine pharmaceutical preparations [2] [16] [20].

The compound is frequently referenced by the chemical code GI138870X, along with its variants GI-138870X and GI 138870X [3] [5] [6]. These designations originated from early research and development phases and continue to appear in scientific literature and regulatory documentation.

Stereochemical variant names include Lamivudine (R)-Sulfoxide, Lamivudine (R)-S-Oxide, and Lamivudine (3R)-Sulfoxide [4] [16] [20]. These names specifically emphasize the (R)-configuration of the sulfoxide group, distinguishing it from potential stereoisomers.

Additional systematic names documented in chemical registries include 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide and the more complex designation [2R-(2α,3β,5α)]-4-Amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone [4] [24].

| Synonym Category | Alternative Designations |

|---|---|

| Pharmaceutical Designation | Lamivudine European Pharmacopoeia Impurity H [2] [16] [20] |

| Chemical Codes | GI138870X; GI-138870X; GI 138870X [3] [5] [6] |

| Stereochemical Variants | Lamivudine (R)-Sulfoxide; Lamivudine (R)-S-Oxide; Lamivudine (3R)-Sulfoxide [4] [16] [20] |

| Registry Alternative Names | 4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide [4] [24] |

| Complex Systematic Names | [2R-(2α,3β,5α)]-4-Amino-1-[2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone [4] [24] |

Registry Identifiers in Chemical Databases

(R)-lamivudine sulfoxide is catalogued across multiple major chemical databases with specific identifiers that facilitate cross-referencing and data retrieval [1] [5] [8]. The PubChem database assigns this compound the Compound Identification Number 452020, providing access to comprehensive chemical property data and related scientific literature [8] [12].

The Chemical Entities of Biological Interest database maintains the identifier CHEBI:168474 for this compound [8]. This ontology-based identifier connects the compound to broader biological and chemical classification systems used in bioinformatics and systems biology research.

The United States Food and Drug Administration Unique Ingredient Identifier system assigns the code 3SN4QFF34D to (R)-lamivudine sulfoxide [5] [26]. This regulatory identifier is essential for pharmaceutical regulatory submissions and compliance documentation.

DrugBank, a comprehensive drug and drug target database, catalogs this compound as metabolite DBMET00895 [10]. This identifier specifically relates to the compound's role as a metabolite of lamivudine in biological systems.

The European Pharmacopoeia maintains specific standards for this compound under the designation Lamivudine European Pharmacopoeia Impurity H [2] [16] [20]. This pharmacopoeia standard ensures quality control and analytical method validation for pharmaceutical applications.

| Database/Registry | Identifier | Database Type |

|---|---|---|

| Chemical Abstracts Service | 160552-54-5 [1] [2] [3] | Chemical Registry |

| PubChem | Compound Identification Number 452020 [8] [12] | Chemical Database |

| Chemical Entities of Biological Interest | CHEBI:168474 [8] | Chemical Ontology |

| Unique Ingredient Identifier | 3SN4QFF34D [5] [26] | Regulatory Registry |

| DrugBank | DBMET00895 [10] | Drug Database |

| European Pharmacopoeia | Lamivudine European Pharmacopoeia Impurity H [2] [16] [20] | Pharmacopoeia Standard |

| Inxight Drugs Database | 3SN4QFF34D [26] | Regulatory Database |